Carboxy-PEG4-sulfonic acid
Overview
Description
Carboxy-PEG4-sulfonic acid is a polyethylene glycol (PEG)-based linker frequently used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains both a carboxylic acid and a sulfonic acid functional group, which makes it highly versatile in various chemical reactions .
Mechanism of Action
- Carboxy-PEG4-sulfonic acid is a PEG-based PROTAC linker . PROTACs (PROteolysis TAgeting Chimeras) are molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The E3 ligase recruits the target protein for ubiquitination and subsequent proteasomal degradation .
- This compound contains a carboxylic acid and a sulfonic acid functional group . The terminal carboxylic acid can participate in reactions with primary amines, while the sulfonic acid group can undergo esterification, halogenation, and replacement reactions.
- When incorporated into a PROTAC, this compound connects the E3 ligase-binding ligand and the target protein-binding ligand. This linkage allows the PROTAC to recruit the target protein to the ubiquitin-proteasome system for degradation .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Carboxy-PEG4-sulfonic acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs. PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases. This compound acts as a linker, connecting the ligand for the target protein to the ligand for the E3 ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The carboxylic acid group of this compound can react with primary amines in the presence of activators like EDC and HATU, while the sulfonic acid group can undergo esterification, halogenation, and replacement reactions .
Cellular Effects
This compound influences various cellular processes by mediating the degradation of specific proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by targeting immune checkpoint proteins for degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a PROTAC linker. The carboxylic acid group of this compound can form amide bonds with primary amines, facilitating the conjugation of ligands to the linker. The sulfonic acid group can participate in various chemical reactions, enhancing the solubility and stability of the conjugated molecules. These interactions enable the selective degradation of target proteins by the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in its pure form and for up to six months in solution at -80°C . Long-term studies have shown that this compound maintains its efficacy in inducing protein degradation over extended periods, although the rate of degradation may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively induces the degradation of target proteins without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a PROTAC linker. The compound interacts with enzymes such as E3 ubiquitin ligases, facilitating the ubiquitination and degradation of target proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the stability and activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG linker enhances its solubility and facilitates its distribution in aqueous environments. The carboxylic acid and sulfonic acid groups of this compound can interact with specific transporters, influencing its localization and accumulation within cells.
Subcellular Localization
This compound is localized in specific subcellular compartments, depending on the targeting signals and post-translational modifications of the conjugated molecules. The compound can be directed to various organelles, such as the nucleus, mitochondria, or lysosomes, where it exerts its effects on target proteins. The subcellular localization of this compound can influence its activity and function, enhancing the specificity and efficacy of protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Carboxy-PEG4-sulfonic acid typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as esterification, halogenation, and replacement reactions to introduce the desired functional groups.
Chemical Reactions Analysis
Types of Reactions
Carboxy-PEG4-sulfonic acid undergoes various chemical reactions, including:
Amide Coupling Reactions: The carboxylic acid group can react with primary amines in the presence of activators like EDC and HATU to form amide bonds.
Esterification: The sulfonic acid group can undergo esterification reactions.
Halogenation and Replacement Reactions: The sulfonic acid group can also participate in halogenation and replacement reactions.
Common Reagents and Conditions
EDC and HATU: Used as activators in amide coupling reactions.
Alcohols: Used in esterification reactions.
Halogenating Agents: Used in halogenation reactions.
Major Products Formed
The major products formed from these reactions include amides, esters, and halogenated derivatives, which can be further utilized in various applications .
Scientific Research Applications
Carboxy-PEG4-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of high-performance materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- Carboxy-PEG5-phosphonic acid
- Carboxy-PEG1-sulfonic acid
- Carboxy-PEG2-sulfonic acid
- Carboxy-PEG12-sulfonic acid
- Carboxy-PEG7-sulfonic acid
Uniqueness
Carboxy-PEG4-sulfonic acid is unique due to its specific combination of carboxylic and sulfonic acid functional groups, which provide it with a high degree of versatility in chemical reactions. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .
Properties
IUPAC Name |
3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQWRGDWHOOSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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